N-Hexyl-3-metylpyridinium chloride

Catalog No.
S12569144
CAS No.
M.F
C12H20ClN
M. Wt
213.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Hexyl-3-metylpyridinium chloride

Product Name

N-Hexyl-3-metylpyridinium chloride

IUPAC Name

1-hexyl-3-methylpyridin-1-ium;chloride

Molecular Formula

C12H20ClN

Molecular Weight

213.75 g/mol

InChI

InChI=1S/C12H20N.ClH/c1-3-4-5-6-9-13-10-7-8-12(2)11-13;/h7-8,10-11H,3-6,9H2,1-2H3;1H/q+1;/p-1

InChI Key

KBIWQQMYCIVDLV-UHFFFAOYSA-M

Canonical SMILES

CCCCCC[N+]1=CC=CC(=C1)C.[Cl-]

N-Hexyl-3-methylpyridinium chloride, with the chemical formula C₁₂H₂₀ClN and a molecular weight of 213.7469 g/mol, is classified as a quaternary ammonium salt. This compound features a hexyl group and a methyl group attached to the nitrogen atom of a pyridinium ring, which contributes to its unique physicochemical properties. It is often referred to by its IUPAC name, 1-hexyl-3-methylpyridin-1-ium chloride. The compound is notable for its amphiphilic nature, making it suitable for various applications in chemistry and biology .

  • Substitution Reactions: It can undergo nucleophilic substitution where the chloride ion is replaced by other nucleophiles such as hydroxide or alkoxide.
  • Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
  • Common Reagents: Typical reagents involved in these reactions include alkali metal hydroxides (e.g., sodium hydroxide) and strong bases .

The synthesis of N-Hexyl-3-methylpyridinium chloride typically involves the following steps:

  • Starting Materials: The synthesis begins with 3-methylpyridine and hexyl bromide or hexyl chloride.
  • Reaction Conditions: The reaction is usually conducted in an organic solvent under reflux conditions to facilitate nucleophilic substitution.
  • Isolation: After completion, the product is purified through recrystallization or chromatography techniques to obtain pure N-Hexyl-3-methylpyridinium chloride .

N-Hexyl-3-methylpyridinium chloride has diverse applications across various fields:

  • Ionic Liquids: Its amphiphilic properties make it useful as an ionic liquid in catalysis and electrochemistry.
  • Biological Studies: It serves as a model compound for studying interactions with biological membranes and potential antimicrobial properties.
  • Solvent Properties: The compound functions as a solvent for organic reactions, enhancing reaction efficiency and selectivity .

Studies on N-Hexyl-3-methylpyridinium chloride's interactions with biological systems reveal its potential effects on cell membranes and enzymatic activities. These interactions may lead to altered membrane fluidity or enzyme inhibition, which are critical areas for further research. Understanding these interactions can provide insights into its utility in drug development and other biomedical applications .

N-Hexyl-3-methylpyridinium chloride shares structural similarities with several other compounds, particularly within the category of quaternary ammonium salts and ionic liquids. Here are some notable comparisons:

Compound NameChemical FormulaUnique Features
1-Hexyl-3-methylimidazolium chlorideC₁₀H₁₉ClN₂Contains an imidazolium ring; used in organic synthesis
1-Octyl-3-methylpyridinium chlorideC₁₃H₂₃ClNLonger alkyl chain; exhibits different solubility properties
1-Dodecyl-3-methylpyridinium chlorideC₁₅H₃₃ClNLonger alkyl chain; potentially enhanced biological activity
Benzyltrimethylammonium chlorideC₉H₁₁ClNAromatic structure; used in phase transfer catalysis

N-Hexyl-3-methylpyridinium chloride is unique due to its specific combination of a hexyl chain with a pyridinium structure, which influences its solubility and interaction properties compared to similar compounds .

Hydrogen Bond Acceptor Count

1

Exact Mass

213.1284273 g/mol

Monoisotopic Mass

213.1284273 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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